N-Hydroxy-N'-(4-methylphenyl)-N-phenylthiourea
Description
N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea is a chemical compound with a unique structure that includes both hydroxy and thiourea functional groups
Properties
CAS No. |
62592-94-3 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-hydroxy-3-(4-methylphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-11-7-9-12(10-8-11)15-14(18)16(17)13-5-3-2-4-6-13/h2-10,17H,1H3,(H,15,18) |
InChI Key |
MZPZZKJCZKFLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea typically involves the reaction of N-phenylthiourea with 4-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiourea group can be reduced to form thiol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N’-(4-methylphenyl)-N-phenylurea: Similar structure but with a urea group instead of a thiourea group.
N-Hydroxy-N’-(4-methylphenyl)-N-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea is unique due to the presence of both hydroxy and thiourea functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
